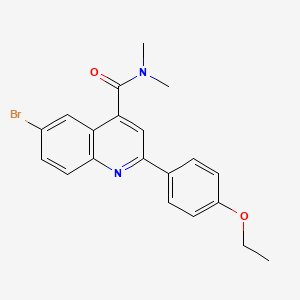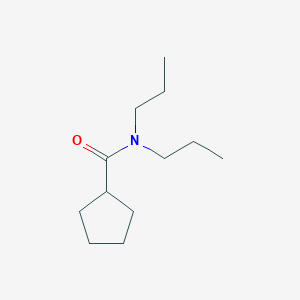
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
作用機序
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide inhibits BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to inhibition of B-cell activation and proliferation, ultimately resulting in tumor cell death. 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit other kinases, including JAK3 and ITK, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to B-cell receptor stimulation. This suggests that 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide may have potential as an anti-inflammatory agent in addition to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide is its potency and specificity for BTK, which makes it an attractive tool for studying B-cell receptor signaling in vitro and in vivo. However, one limitation of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide is its relatively short half-life, which may require frequent dosing in preclinical models and could limit its clinical utility.
将来の方向性
There are several potential future directions for research on 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. For example, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of CLL and MCL. Another area of interest is the development of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide as a therapeutic agent for other diseases, such as autoimmune disorders, where B-cell receptor signaling plays a role. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved pharmacokinetic properties and/or increased potency.
合成法
The synthesis of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the corresponding amide. The nitro group is then reduced to an amine using palladium on carbon. The amine is then reacted with morpholine and sulfonyl chloride to form the final product, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide.
科学的研究の応用
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a favorable safety profile in preclinical models, with no significant toxicity observed at therapeutic doses.
特性
IUPAC Name |
4-chloro-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-14-12(16)9-2-3-10(13)11(8-9)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSXIAHFGFCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B6119122.png)